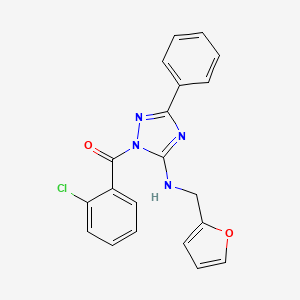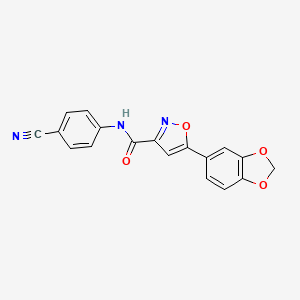![molecular formula C24H21N3O2 B4794530 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4794530.png)
2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Descripción general
Descripción
2-(Methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one, also known as MDPAQ, is a heterocyclic compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
The mechanism of action of 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. For instance, 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can induce apoptosis in cancer cells, inhibit the release of pro-inflammatory cytokines, and reduce the activity of COX-2. In addition, it has been reported to possess anticonvulsant activity and to modulate the levels of neurotransmitters, such as dopamine, norepinephrine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one in lab experiments is its potential to exhibit multiple biological activities. Moreover, its unique chemical structure makes it an interesting molecule to study. However, there are also limitations to its use. For instance, 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one may exhibit cytotoxicity at high concentrations, which could limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one. One potential area of research is the development of analogs with improved biological activities and reduced toxicity. Moreover, the molecular targets of 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one could be further elucidated to better understand its mechanism of action. Additionally, the potential use of 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one as a therapeutic agent for various diseases could be explored.
Aplicaciones Científicas De Investigación
2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one exhibits antitumor, anti-inflammatory, and anticonvulsant activities. Moreover, it has been reported to possess potent inhibitory activity against human monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters.
Propiedades
IUPAC Name |
2-(methoxymethyl)-3,8-diphenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-29-15-20-23(17-10-6-3-7-11-17)24-25-14-19-21(27(24)26-20)12-18(13-22(19)28)16-8-4-2-5-9-16/h2-11,14,18H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGRNQYKNYGWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4794475.png)
![N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4794477.png)
![1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride](/img/structure/B4794482.png)

![N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4794492.png)
![N-(3-acetylphenyl)-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4794495.png)
![4-[(4-fluorophenyl)sulfonyl]-5-(methylthio)-2-phenyl-1,3-oxazole](/img/structure/B4794497.png)
![2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4794500.png)
![4-allyl-3-[(2-bromobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4794509.png)
![2-[(2-bromo-4-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4794514.png)

![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylacrylamide](/img/structure/B4794536.png)
![methyl 13-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B4794539.png)